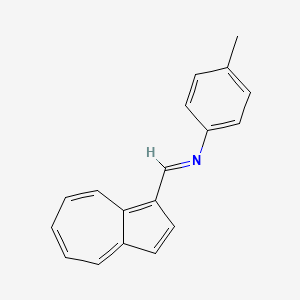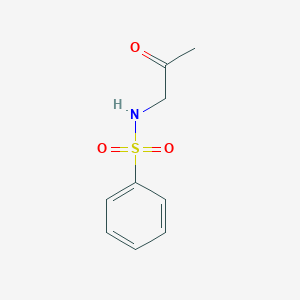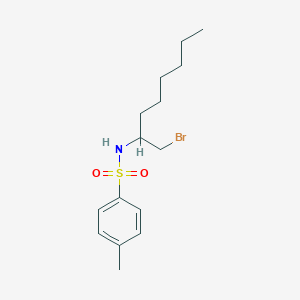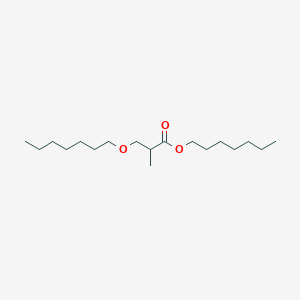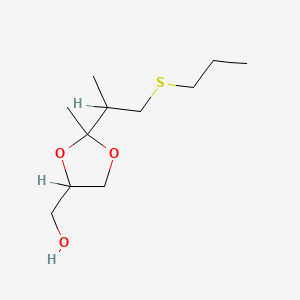
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure It contains a dioxolane ring, a methanol group, and a propylthioethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol typically involves multiple steps. One common method includes the reaction of a dioxolane derivative with a suitable thioether and an alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality and quantity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The dioxolane ring and thioether group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative and muscle relaxant effects.
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane: A related compound with a similar structure but lacking the methanol group.
Uniqueness
2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring, methanol group, and thioether substituent. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
95541-94-9 |
|---|---|
Molekularformel |
C11H22O3S |
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H22O3S/c1-4-5-15-8-9(2)11(3)13-7-10(6-12)14-11/h9-10,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
XHBJTZPUCLKZJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC(C)C1(OCC(O1)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
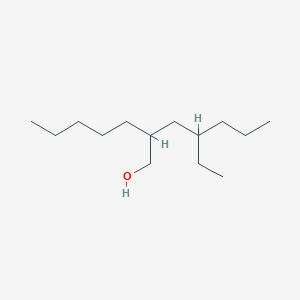
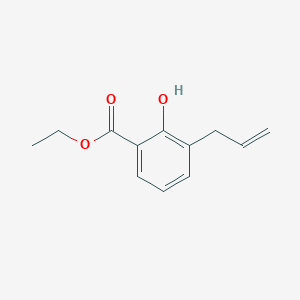
![N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine](/img/structure/B14355405.png)
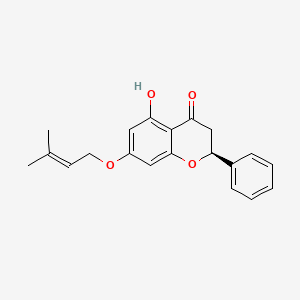
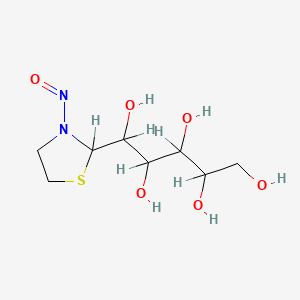
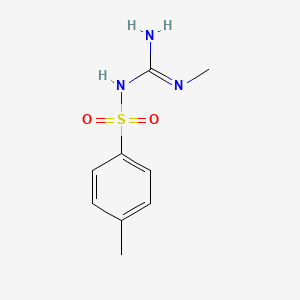
![1-[3-(Cyclopentanesulfonyl)propoxy]-3-methoxybenzene](/img/structure/B14355422.png)
